molecular formula C13H17NO4S B1328625 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 942474-20-6

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid

Cat. No.: B1328625
CAS No.: 942474-20-6
M. Wt: 283.35 g/mol
InChI Key: BTZRYGCGYKFHNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid typically involves the reaction of 2-(Methylsulfonyl)phenyl derivatives with piperidine-4-carboxylic acid under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires specific solvents and temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide
  • 1-[2-(Methylsulfonyl)phenyl]piperidine-4-methanol
  • 1-[2-(Methylsulfonyl)phenyl]piperidine-4-amine

Uniqueness

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its sulfonyl group makes it particularly useful in oxidation and reduction reactions, while the piperidine ring provides structural stability and versatility in synthetic applications .

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)12-5-3-2-4-11(12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZRYGCGYKFHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199897
Record name 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-20-6
Record name 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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